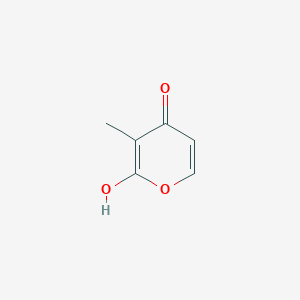

2-hydroxy-3-methylpyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “2-hydroxy-3-methylpyran-4-one” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methylpyran-4-one involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes:

Initial Formation: The starting materials undergo a series of reactions, including condensation, cyclization, and functional group transformations.

Intermediate Steps: These steps may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired transformations.

Final Product Formation: The final step often includes purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for yield and efficiency, often involving automated systems for monitoring and control.

化学反応の分析

Types of Reactions

2-hydroxy-3-methylpyran-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Pharmaceutical Applications

1.1 Antiviral Activity

Maltol derivatives have been investigated for their potential as HIV integrase inhibitors (INIs). A study developed a series of 3-hydroxy-pyran-4-one derivatives that exhibited significant inhibitory activity against HIV-1 integrase. The compounds were optimized using computational methods, leading to the identification of several lead compounds with low micromolar IC50 values, indicating their potential effectiveness as anti-HIV agents .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| HPCAR-28 | 0.37 | HIV IN inhibition |

| HPb | 0.37 | HIV IN inhibition |

| HPd | 0.70 | HIV IN inhibition |

1.2 Metal Chelation Properties

Maltol and its derivatives are known for their chelating properties, particularly in forming complexes with metal ions. This characteristic is utilized in the development of magnesium maltol complexes for oral magnesium supplementation, offering a cost-effective method for treating hypomagnesemia . The complexes demonstrated substantial cellular uptake of magnesium.

Agricultural Applications

2.1 Anti-Oomycete Activity

Research has focused on the synthesis of sulfonate derivatives of maltol for combating oomycete pathogens in agriculture. These derivatives have shown promise in enhancing agricultural productivity by managing plant diseases effectively . The mechanisms underlying their efficacy involve complex interactions with pathogen biology.

| Derivative Type | Application Area | Efficacy |

|---|---|---|

| Sulfonate Derivatives | Oomycete Pathogens | Enhanced disease management |

Food Science Applications

3.1 Flavoring Agent

Maltol is widely used as a flavoring agent in food products due to its sweet and caramel-like taste profile. It plays a crucial role in enhancing the sensory attributes of various foods and beverages, particularly in cherry wines where it contributes to the aroma profile .

Case Studies

4.1 Development of HIV Integrase Inhibitors

A significant study involved the design and synthesis of novel 3-hydroxy-pyran-4-one derivatives as HIV integrase inhibitors. The researchers employed computational modeling to optimize these compounds, leading to successful synthesis and biological evaluation that confirmed their antiviral activity without toxicity .

4.2 Agricultural Research on Oomycetes

In another study, the application of maltol derivatives was explored in the context of agricultural disease management. The sulfonate derivatives showed effective antifungal properties against specific oomycete strains, providing insights into their mechanisms and potential applications in crop protection strategies .

作用機序

The mechanism of action of 2-hydroxy-3-methylpyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses.

特性

IUPAC Name |

2-hydroxy-3-methylpyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXDGKNPRNPMLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC=CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。